5-bromo-2-{[1-(4-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine
Description
5-Bromo-2-{[1-(4-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine is a brominated pyrimidine derivative featuring a piperidin-3-yloxy moiety substituted with a 4-methoxybenzoyl group. The bromine atom at the 5-position of the pyrimidine ring enhances electrophilicity, facilitating nucleophilic substitution reactions, while the 4-methoxybenzoyl group may improve lipophilicity and binding affinity to biological targets. Its synthesis typically involves coupling reactions between halogenated pyrimidines and functionalized piperidine intermediates under catalytic conditions .
Properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c1-23-14-6-4-12(5-7-14)16(22)21-8-2-3-15(11-21)24-17-19-9-13(18)10-20-17/h4-7,9-10,15H,2-3,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGKGYSFKPGONL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to interact with various proteins and enzymes, influencing their function .
Mode of Action
The exact mode of action of this compound is not well-documented. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of the bromopyrimidinyl and methoxyphenyl groups may enhance the compound’s ability to bind to its targets .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The presence of the piperidinyl and methoxyphenyl groups may influence its pharmacokinetic properties, potentially enhancing its absorption and distribution within the body .
Result of Action
Similar compounds have been shown to exert various effects at the molecular and cellular levels, including altering protein function, influencing gene expression, and affecting cell signaling pathways .
Biological Activity
5-Bromo-2-{[1-(4-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic potential of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 368.24 g/mol. The compound features a pyrimidine ring substituted with a bromine atom and a piperidine moiety linked through an ether bond.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with a pyrimidine core demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 16 |
| Compound B | E. coli | 32 |
| 5-Bromo-Pyrimidine | B. cereus | 8 |
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been extensively studied. In vitro assays have demonstrated that compounds similar to this compound inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases .
A specific study reported that the compound exhibited an IC50 value of approximately 25 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in DNA replication and repair, leading to increased cellular apoptosis.
- Receptor Modulation : It has been suggested that the piperidine moiety may interact with neuropeptide receptors, potentially modulating pathways involved in cell proliferation and survival .
- Oxidative Stress Induction : Similar derivatives have been shown to increase oxidative stress within cells, contributing to their anticancer effects .
Case Studies
Several studies have investigated the biological activities of pyrimidine derivatives:
- Study on Antibacterial Activity : A recent investigation assessed the antibacterial efficacy of various pyrimidine compounds against clinical isolates of bacteria. The study found that modifications at the piperidine ring significantly enhanced antibacterial potency, suggesting structure-activity relationships (SAR) that favor electron-donating groups like methoxy .
- Anticancer Research : Another study focused on the anticancer properties of pyrimidines, revealing that compounds with bromine substitutions exhibited higher cytotoxicity in cancer cell lines compared to their non-brominated counterparts .
Scientific Research Applications
Neurological Disorders
Research has indicated that compounds similar to 5-bromo-2-{[1-(4-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine may exhibit neuroprotective properties. The piperidine moiety is known for its ability to interact with neurotransmitter systems, which can be beneficial in treating conditions such as depression and anxiety. Studies have shown that derivatives of piperidine can modulate serotonin receptors, providing a pathway for developing new antidepressants .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Pyrimidine derivatives have been extensively studied for their ability to inhibit tumor growth by interfering with DNA synthesis and cell division. The introduction of a bromine atom enhances the lipophilicity of the molecule, potentially improving its bioavailability and efficacy against cancer cells. Preliminary studies indicate that similar compounds can induce apoptosis in various cancer cell lines .
Enzyme Inhibition
This compound can serve as an enzyme inhibitor in biochemical assays. Its ability to bind to specific enzyme active sites allows it to modulate enzymatic activity, making it useful in drug discovery processes where enzyme inhibition is a desired outcome. For instance, studies have demonstrated that pyrimidine derivatives can effectively inhibit kinases involved in cancer progression .
Drug Development
In drug development, this compound could be used as a lead structure for synthesizing more potent analogs. The combination of the bromine atom and the methoxybenzoyl group provides a versatile platform for further modifications that can enhance therapeutic properties while reducing side effects.
Case Studies and Research Findings
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 5 of the pyrimidine ring is a primary site for nucleophilic substitution due to its electron-withdrawing nature and steric accessibility.
Key Observations:
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The electron-deficient pyrimidine ring facilitates nucleophilic displacement of bromine under mild conditions .
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Steric hindrance from the piperidine-4-methoxybenzoyl group may slightly reduce reaction rates compared to simpler analogs .
Cross-Coupling Reactions
The bromine atom enables participation in palladium-catalyzed cross-coupling reactions to form biaryl or alkynyl derivatives.
Research Findings:
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Suzuki coupling with aryl boronic acids proceeds efficiently at 80–100°C in toluene/water mixtures .
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The methoxybenzoyl group remains intact under these conditions, demonstrating its stability .
Piperidine Ring Modifications
The piperidine moiety can undergo further functionalization:
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N-Alkylation/Acylation : Treatment with alkyl halides or acyl chlorides in the presence of a base (e.g., K₂CO₃) modifies the piperidine nitrogen .
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Oxidation : Strong oxidants (e.g., KMnO₄) convert the piperidine ring to a pyridine derivative, though this is rare without directed catalysts.
Methoxybenzoyl Group Reactions
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Demethylation : HBr in acetic acid removes the methoxy group, yielding a phenolic derivative .
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Hydrolysis : Under basic conditions (NaOH, H₂O/EtOH), the benzoyl group hydrolyzes to a carboxylic acid, though this requires prolonged heating .
Reduction and Oxidation
Comparative Reactivity with Analogous Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the pyrimidine core and piperidine-based substituents. Key differences in substituents, molecular properties, and reported activities are highlighted.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Impact on Bioactivity The 4-methoxybenzoyl group in the target compound increases steric bulk and lipophilicity compared to simpler analogs like 5-bromo-2-(piperidin-3-yl)pyrimidine (logP ~2.5 vs. ~1.8) . This modification may enhance membrane permeability and target binding in kinase inhibition assays. Replacement of the benzoyl group with a 4-methyltriazolylmethyl group () reduces molecular weight (367.24 vs.
Synthetic Accessibility The target compound requires multi-step synthesis, including Mitsunobu or Ullmann coupling for the piperidine-pyrimidine linkage . In contrast, derivatives like 5-bromo-2-(pyridin-4-ylmethoxy)pyrimidine are synthesized via simpler nucleophilic aromatic substitution .
Biological Relevance
- Pyrimidine derivatives with bulky aromatic substituents (e.g., benzoyl, triazolyl) show enhanced activity in kinase and receptor-binding assays compared to smaller analogs .
- Compounds with pyridine or triazole moieties () exhibit broader antimicrobial and antiviral profiles, suggesting substituent-dependent mechanism diversity .
Research Findings and Trends
- Kinase Inhibition : The target compound’s benzoyl-piperidine motif resembles ATP-binding pockets in kinases, making it a candidate for tyrosine kinase inhibitors .
- SAR Studies : Analogs with electron-withdrawing groups (e.g., bromine) at the pyrimidine 5-position show improved electrophilic reactivity, enabling downstream functionalization .
Q & A
Basic: What are the established synthetic routes for 5-bromo-2-{[1-(4-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves sequential functionalization of the pyrimidine and piperidine rings. Key steps include:
- Bromination: Introduction of bromine at the pyrimidine 5-position using agents like sodium monobromoisocyanurate, optimized at 0–25°C in polar solvents (e.g., DMF) .
- Ether Bond Formation: Coupling of the bromopyrimidine with a pre-synthesized 1-(4-methoxybenzoyl)piperidin-3-ol via nucleophilic substitution. This step often requires catalysts like NaH or K₂CO₃ in anhydrous THF .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Yield optimization (60–80%) depends on strict moisture control and stoichiometric ratios .
Basic: Which spectroscopic and computational methods are most effective for structural elucidation?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxybenzoyl proton signals at δ 3.8–4.0 ppm, pyrimidine C-Br coupling in ¹³C) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ~434.05 Da) .
- X-ray Crystallography: Resolves 3D conformation, particularly the piperidine ring puckering and spatial orientation of the methoxybenzoyl group .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict electronic properties and reactive sites for further derivatization .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Structure-Activity Relationship (SAR) Studies: Compare activity across derivatives with systematic substitutions (e.g., replacing bromine with chlorine or modifying the benzoyl group) to identify critical pharmacophores .
- Assay Standardization: Replicate experiments under controlled conditions (e.g., cell line specificity, ATP concentration in kinase assays) to minimize variability .
- Computational Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to validate target binding modes and explain discrepancies (e.g., conflicting IC₅₀ values for kinase inhibition) .
Advanced: What experimental strategies are recommended to evaluate its stability and solubility for pharmacological applications?
Answer:
- Stability Studies:
- pH Stability: Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal Stability: Thermogravimetric analysis (TGA) identifies decomposition points (>200°C typical for pyrimidines) .
- Solubility Enhancement:
- Co-solvents: Use DMSO for in vitro assays (<1% v/v to avoid cytotoxicity).
- Lipid Formulations: Nanoemulsions (e.g., lecithin-based) improve bioavailability for in vivo studies .
Advanced: How can the reaction mechanism of this compound with biological targets be investigated?
Answer:
- Kinetic Studies: Measure enzyme inhibition (e.g., IC₅₀, Kᵢ) under varying substrate concentrations to distinguish competitive/non-competitive mechanisms .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to receptors like GPCRs or kinases .
- Fluorescence Quenching: Monitor real-time interactions using tryptophan residues in target proteins (λₑₓ = 280 nm, λₑₘ = 340 nm) .
Advanced: What design principles apply when modifying this compound for improved pharmacological profiles?
Answer:
- Bioisosteric Replacement: Substitute the methoxy group with trifluoromethoxy to enhance metabolic stability .
- Scaffold Hopping: Replace the piperidine ring with azetidine to reduce steric hindrance and improve target binding .
- Prodrug Strategies: Introduce ester groups at the pyrimidine 2-position to enhance oral absorption .
Advanced: How does this compound compare to structurally similar derivatives in targeting 5-HT₁A receptors?
Answer:
A comparative analysis (Table 1) highlights key differences:
The 4-methoxybenzoyl group enhances lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
Basic: What safety protocols are recommended for handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of brominated intermediates .
- Waste Disposal: Halogenated waste containers for bromine-containing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
